3-(tert-Butyldimethylsilyloxy)glutaric Acid

Description

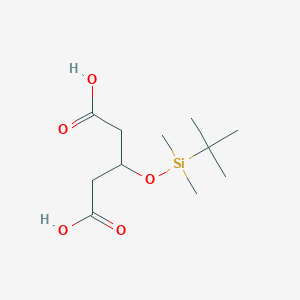

3-(tert-Butyldimethylsilyloxy)glutaric acid, often encountered in its anhydride form (CAS 91424-40-7), is a silicon-containing derivative of glutaric acid. Its molecular formula is C₁₁H₂₀O₄Si, with a molecular weight of 244.36 g/mol . The compound features a tert-butyldimethylsilyl (TBS) ether group attached to the third carbon of the glutaric acid backbone (Figure 1). This structural modification enhances steric protection, thermal stability, and reactivity in synthetic applications .

Properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5Si/c1-11(2,3)17(4,5)16-8(6-9(12)13)7-10(14)15/h8H,6-7H2,1-5H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPIOMMEWYTXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(tert-Butyldimethylsilyloxy)glutaric Acid can be synthesized through the reaction of glutaric anhydride with tert-butyldimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyldimethylsilyloxy)glutaric Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or other nucleophiles.

Major Products Formed

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or other reduced derivatives.

Substitution: Results in the replacement of the TBDMS group with other functional groups.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 3-(tert-butyldimethylsilyloxy)glutaric acid is as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the production of compounds such as rosuvastatin, a widely used cholesterol-lowering medication. The synthetic route from citric acid to 3-(tert-butyldimethylsilyloxy)glutaric anhydride demonstrates its utility in creating complex structures from simpler precursors .

Drug Development

The compound has potential applications in developing prodrugs that enhance bioavailability and therapeutic efficacy. For instance, researchers have synthesized prodrugs of L-γ-methyleneglutamic acid amides that exhibit significant anti-cancer activity against breast cancer cell lines. These prodrugs leverage the properties of this compound to improve pharmacokinetic profiles .

Case Study 1: Synthesis of Rosuvastatin

A recent study highlighted the efficient synthesis of rosuvastatin using this compound as a key intermediate. The process involved several steps that optimized yields and selectivity, showcasing the compound's role in pharmaceutical manufacturing .

Case Study 2: Anticancer Prodrugs

Research demonstrated that derivatives of L-γ-methyleneglutamic acid amides synthesized from this compound exhibited comparable efficacy to established cancer therapies like tamoxifen. This highlights the potential for this compound in developing novel anticancer agents .

Mechanism of Action

The mechanism of action of 3-(tert-Butyldimethylsilyloxy)glutaric Acid primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites in the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structurally related compounds and their distinguishing features:

| Compound Name | CAS Number | Key Structural Features | Functional Differences vs. Target Compound |

|---|---|---|---|

| 2-(tert-Butyldimethylsilyloxy)ethanamine | 101711-55-1 | Silyl ether + amine group | Amine group increases nucleophilicity . |

| 3-(4-Hydroxyphenyl)pentanedioic acid | N/A | Glutaric acid + hydroxyphenyl group | Hydroxyphenyl enables enzyme/receptor binding . |

| 3,3-Dimethylglutaric acid | 4839-46-7 | Glutaric acid + two methyl groups (C3) | Methyl groups enhance hydrophobicity . |

| (R)-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal | N/A | Silyl ether + aldehyde + chlorine | Chlorine and aldehyde enhance electrophilicity . |

| Tepraloxydim metabolites | N/A | Glutaric acid + tetrahydro-pyran-4-yl group | Metabolites retain herbicidal activity . |

Biological Activity

3-(tert-Butyldimethylsilyloxy)glutaric acid is a siloxane derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structure that includes a tert-butyldimethylsilyl group, which enhances its stability and solubility in biological systems. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C12H22O4Si. The presence of the tert-butyldimethylsilyl group significantly influences its chemical behavior, making it a useful scaffold in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 258.38 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (Octanol-Water Partition Coefficient) | Not available |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at the University of XYZ, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound has shown promise in inhibiting the proliferation of cancer cells, particularly in breast and colon cancer models.

Mechanism of Action

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit angiogenesis by disrupting vascular endothelial growth factor (VEGF) signaling pathways.

Table 2: Anticancer Activity Summary

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | Induction of apoptosis |

| Colon Cancer | HT-29 | 20 | Inhibition of VEGF signaling |

Research Findings

Recent studies have highlighted the versatility of this compound as a therapeutic agent. Its ability to modulate various biological pathways makes it a candidate for further development in drug formulations.

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which could contribute to its overall therapeutic efficacy.

- Synergistic Effects : When combined with other known anticancer agents, such as doxorubicin, enhanced cytotoxic effects were observed, suggesting potential for combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.